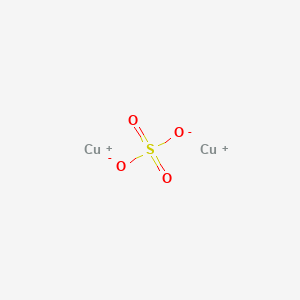
Calplus
説明
Calplus is a brand name for a product that primarily contains calcium carbonate . It is used as an antacid to relieve heartburn, acid indigestion, and upset stomach. It also serves as a dietary supplement when the amount of calcium taken in the diet is not enough . Calcium is needed by the body for healthy bones, muscles, nervous system, and heart . Another form of Calplus is a premixed calcium hydroxide paste containing iodoform with improved radiopacity and antimicrobial effect . This form is used in dentistry for direct and indirect pulp capping, pulpotomy, apexifications, hard tissue formations, and as a temporary or permanent filling material for infected root canals .
Chemical Reactions Analysis
Calcium carbonate, the primary component of Calplus, reacts with gastric acid to produce a salt and water . The postulated chemical reaction is:
.Physical And Chemical Properties Analysis
Calplus, in the form of a root canal filling material, has been studied for its physicochemical properties . All the materials had an alkaline pH at 3, 24, and 72 h, with CalPlus having the highest . Bio-CP was more soluble during the evaluation period (24 h) than ZOE and CalPlus . Bio-CP and ZOE demonstrated the creation of crystallite structures on their surfaces after immersion in PBS at 37 °C, whereas CalPlus showed none .
科学的研究の応用
Drying and Dehydration Agent
Calcium chloride (anhydrous) is widely used as a drying and dehydrating agent for organic liquids and gases, as well as for solids in desiccators . Its hygroscopic nature makes it an excellent choice for maintaining a moisture-free environment in research laboratories, which is crucial for the stability and accuracy of many experiments.
Refrigeration Brine
In refrigeration plants, anhydrous calcium chloride serves as a brine solution . Its ability to depress the freezing point of water allows it to be used in low-temperature applications, such as ice rinks and cold storage facilities, providing efficient thermal conductivity.
Road Treatment
Calcium chloride is applied to roads for ice and dust control . It lowers the freezing point of water, which helps to prevent ice formation in colder climates. Additionally, it’s used to suppress dust on unpaved roads, reducing maintenance costs and improving driving conditions.
Agriculture and Horticulture
The compound has been reported to increase fruit weight and ascorbic acid content in crops like pomegranate when used with urea . It also improves the storability of fruits like strawberries by forming an edible coating, which extends their shelf life and reduces waste.
Water Hardness in Pools
In swimming pools, calcium chloride is used to increase water hardness . This helps to prevent the corrosion of the pool’s concrete or plaster walls. Hard water also provides a more stable pH balance, which is less likely to fluctuate and cause discomfort to swimmers.
Catalyst in Asymmetric Synthesis
In chemical research, CaCl2-Pybox (pyridine flanked by two oxazoline groups) has been utilized as a chiral catalyst for asymmetric 1,4-addition reactions . This application is significant in the synthesis of gamma-nitro carbonyl compounds, which are important intermediates in pharmaceuticals and agrochemicals.
作用機序
Target of Action
Calcium chloride (anhydrous), also known as Calplus, Superflake anhydrous, Calcosan, or calcium;dichloride, is an ionic compound that dissociates in water to provide calcium (Ca2+) and chloride (Cl-) ions . These ions are normal constituents of the body fluids and are dependent on various physiological mechanisms for maintenance of balance between intake and output .
Mode of Action
Calcium chloride’s mode of action is primarily through its dissociation into calcium and chloride ions when exposed to water . The calcium ions play crucial roles in many biological processes, including signal transduction, muscle contraction, and maintenance of cell membrane and cell wall stability .
Biochemical Pathways
The biochemical pathways affected by calcium chloride are numerous due to the fundamental role of calcium in cellular processes. For instance, calcium ions are essential for the function of the nervous system, where they act as a secondary messenger in neurotransmitter release from neurons . In muscle cells, calcium ions are involved in the contraction process .
Pharmacokinetics
Calcium chloride is characterized by its low molecular weight and high water solubility . It readily breaks down into calcium and chloride ions when exposed to water, and these ions are efficiently absorbed from the intestine . This high solubility contributes to its bioavailability.
Result of Action
The molecular and cellular effects of calcium chloride’s action are diverse, given the wide range of processes that involve calcium ions. For example, in the context of muscle contraction, calcium ions bind to regulatory sites on troponin, initiating a series of events that lead to muscle contraction .
Action Environment
Environmental factors can influence the action of calcium chloride. For instance, when calcium chloride enters freshwater ecosystems, it may be toxic to organisms or facilitate bivalves by serving as a calcium source . Moreover, the presence of other ions in the environment can affect the solubility and therefore the bioavailability of calcium chloride .
Safety and Hazards
特性
IUPAC Name |
calcium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2ClH/h;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVMQQNJUSDDNG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10035-04-8 (dihydrate) | |
| Record name | Calcium chloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
110.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calol | |
CAS RN |
10043-52-4, 14639-81-7 | |
| Record name | Calcium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10043-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrophilite (CaCl2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14639-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calcium chloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrophilite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CALCIUM CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759598 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Q & A
Q1: What is the molecular formula and weight of calcium chloride anhydrous?
A1: The molecular formula of calcium chloride anhydrous is CaCl2, and its molecular weight is 110.98 g/mol.
Q2: Does calcium chloride anhydrous form crystal structures?
A2: Yes, [] calcium chloride anhydrous can form crystal structures. For instance, the double-layered hydroxide 3CaO.Al2O3.0.5CaBr2.0.5CaCl2.10H2O incorporates calcium chloride anhydrous within its structure. []
Q3: What are the typical applications of calcium chloride anhydrous in material science?
A3: Calcium chloride anhydrous is utilized in various applications, including:
- Moisture Scavenger: It acts as an effective moisture scavenger in materials like dealcoholized RTV-1 silicone rubber. []
- Space Holder: In the fabrication of open-cell steel foams, calcium chloride anhydrous serves as a space holder during the sintering-dissolution process. []
- Sintering Additive: Adding calcium chloride anhydrous during the sintering process can influence the properties of the final material. []
Q4: How does calcium chloride anhydrous impact cadmium and zinc uptake in plants?
A4: Studies suggest that Calplus, a modified clay containing calcium chloride anhydrous, can influence the uptake of cadmium and zinc by plants like Swiss chard grown in contaminated calcareous soils. []
Q5: Can calcium chloride anhydrous be used in the preparation of phase change materials?
A5: Yes, calcium chloride anhydrous, when mixed with calcium chloride dihydrate, can be used to create salt hydrate phase change materials (PCMs). This specific combination can help reduce the supercooling phenomenon often observed in CaCl2·6H2O. []
Q6: Does calcium chloride anhydrous play a role in protoplast isolation from fungi?
A7: Yes, calcium chloride anhydrous has been successfully used as an osmoticum during the isolation of protoplasts from the fungus Russula virescens. Using calcium chloride anhydrous as the osmotic stabilizer resulted in higher regeneration rates compared to other osmotic stabilizers. []
Q7: Are there any known effects of calcium chloride anhydrous on insect populations?
A8: While not directly insecticidal, studies show that using calcium chloride anhydrous as a moisture remover during the extraction of castor oil can enhance its insecticidal properties against the whitefly Bemisia tabaci. []
Q8: What are the environmental concerns related to manganese furnace dust?
A9: Manganese furnace dust, a byproduct of ferromanganese and silicomanganese production, poses an environmental liability due to its high zinc content. Recycling this dust back into furnaces requires removing the zinc to avoid operational issues. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















